molecular formula C117H199N41O41 B13808171 Pth(44-68)(human)

Pth(44-68)(human)

Número de catálogo: B13808171
Peso molecular: 2836.1 g/mol
Clave InChI: FPGANZUTDSOUMV-HZUDAGDISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Propiedades

Fórmula molecular

C117H199N41O41

Peso molecular

2836.1 g/mol

Nombre IUPAC

(4S)-4-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C117H199N41O41/c1-55(2)42-71(94(179)135-50-89(175)176)149-109(194)78(52-160)154-98(183)64(23-12-15-37-120)141-99(184)67(28-32-84(165)166)143-104(189)73(44-60-48-130-54-136-60)150-110(195)79(53-161)155-102(187)69(30-34-86(169)170)146-112(197)90(57(5)6)156-106(191)72(43-56(3)4)153-113(198)91(58(7)8)157-107(192)74(45-82(123)163)151-105(190)76(47-88(173)174)152-101(186)68(29-33-85(167)168)142-96(181)63(22-11-14-36-119)139-95(180)62(21-10-13-35-118)140-97(182)65(24-17-39-132-116(126)127)145-111(196)80-26-19-41-158(80)114(199)70(25-18-40-133-117(128)129)147-100(185)66(27-31-81(122)162)144-108(193)77(51-159)138-83(164)49-134-92(177)59(9)137-103(188)75(46-87(171)172)148-93(178)61(121)20-16-38-131-115(124)125/h48,54-59,61-80,90-91,159-161H,10-47,49-53,118-121H2,1-9H3,(H2,122,162)(H2,123,163)(H,130,136)(H,134,177)(H,135,179)(H,137,188)(H,138,164)(H,139,180)(H,140,182)(H,141,184)(H,142,181)(H,143,189)(H,144,193)(H,145,196)(H,146,197)(H,147,185)(H,148,178)(H,149,194)(H,150,195)(H,151,190)(H,152,186)(H,153,198)(H,154,183)(H,155,187)(H,156,191)(H,157,192)(H,165,166)(H,167,168)(H,169,170)(H,171,172)(H,173,174)(H,175,176)(H4,124,125,131)(H4,126,127,132)(H4,128,129,133)/t59-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,90-,91-/m0/s1

Clave InChI

FPGANZUTDSOUMV-HZUDAGDISA-N

SMILES isomérico

C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N

SMILES canónico

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N

Origen del producto

United States

Descripción

Epitope Mapping and Antigenic Determinants in the 44-68 Sequence

The antigenic profile of PTH(44-68)(human) has been extensively studied through synthetic peptide synthesis and immunoassays. A pivotal study synthesized overlapping pentapeptides spanning the 44-68 sequence using benzhydrylamine and m-nitrobenzhydrylamine resins. Enzyme-linked immunosorbent assay (ELISA) testing of these peptidyl-resin complexes revealed that all anti-44-68 PTH antibodies, regardless of the host species, targeted a conserved pentapeptide sequence within the fragment. This epitope, characterized by high hydrophilicity and structural specificity to human PTH, underscores its role as a dominant antigenic determinant.

Further immunohistochemical analyses using antibodies specific to the 44-68 sequence demonstrated robust staining of secretory granules in human parathyroid tissues, correlating with argyrophilic granules identified via Grimelius’ silver impregnation. This alignment confirms that the 44-68 epitope is integral to the hormone’s storage form and retains its immunoreactivity in pathological and normal glandular contexts.

Table 1: Epitope Mapping Studies of PTH(44-68)(Human)

Method Key Findings Reference
Synthetic peptides Identified a conserved pentapeptide epitope (hydrophilic, species-specific)
ELISA Antibodies from multiple species target the same epitope
Immunohistochemistry Epitope localizes to secretory granules in parathyroid tissues

Comparative Analysis of Species-Specific Parathyroid Hormone Fragments

The 44-68 fragment exhibits notable species-specific variations that influence its immunological cross-reactivity. While antibodies raised against human PTH(44-68) show high specificity for the human hormone, comparative studies with bovine PTH reveal limited cross-reactivity. For instance, radioimmunoassays (RIAs) using radioiodinated human PTH(44-68) detected midregion immunoreactivity in human plasma but failed to recognize carboxy-terminal fragments or bovine PTH analogs.

Structural alignment of the 44-68 sequence across species highlights divergent residues in regions critical for antibody binding. For example, bovine PTH lacks the hydrophilic motifs present in the human fragment, explaining the observed immunological specificity. This divergence has practical implications: midregion RIAs utilizing human PTH(44-68) reliably diagnose primary hyperparathyroidism in humans but are ineffective for veterinary applications.

Table 2: Species-Specific Differences in PTH Midregion Sequences

Species Key Residue Variations (44-68 Region) Immunological Cross-Reactivity
Human Hydrophilic pentapeptide (positions 50-54) High (self)
Bovine Substituted hydrophobic residues Low/absent

Conformational Stability Studies Under Physiological Conditions

The structural integrity of PTH(44-68)(human) under physiological conditions has been evaluated through stability assays and gel filtration chromatography. Radioiodinated PTH(44-68) retained over 90% immunoreactivity after 72-hour incubation in undiluted plasma at 7°C, demonstrating remarkable resistance to proteolytic degradation. This stability is attributed to the fragment’s compact conformation, which shields labile bonds from enzymatic cleavage.

Gel filtration of plasma from hyperparathyroid patients revealed that midregion immunoreactivity persisted even when carboxy-terminal fragments were undetectable, suggesting that PTH(44-68)(human) circulates as part of larger, stable degradation products. These findings indicate that the fragment’s conformational stability enables its detection in immunoassays despite undergoing partial proteolysis in vivo.

Table 3: Stability Profile of PTH(44-68)(Human)

Condition Outcome Reference
Plasma incubation (7°C, 72h) >90% immunoreactivity retained
Long-term storage (-20°C) Stable for weeks in 1% albumin buffer
Gel filtration (human plasma) Co-elutes with larger PTH degradation products

Métodos De Preparación

Overview of Pth(44-68)(Human) Synthesis

The synthesis of Pth(44-68)(human) primarily employs solid-phase peptide synthesis (SPPS), a robust and widely used method for assembling peptides with precise amino acid sequences. This method allows stepwise elongation of the peptide chain anchored to a solid support, facilitating efficient purification and handling during synthesis.

Solid-Phase Peptide Synthesis (SPPS) Methodology

SPPS is the cornerstone technique for preparing Pth(44-68)(human). The process involves:

  • Resin Selection: A suitable solid support resin, often PEG-modified polystyrene, is used to anchor the first amino acid.
  • Fmoc/tBu Strategy: The amino group of each incoming amino acid is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed before coupling the next amino acid. Side chains are protected by tert-butyl (tBu) groups.
  • Coupling Reagents: Aminium-derived coupling reagents activate the carboxyl groups of amino acids to form peptide bonds.
  • Stepwise Assembly: Amino acids are sequentially coupled from the C-terminus to the N-terminus until the full 25-residue peptide (amino acids 44 to 68) is assembled.
  • Cleavage and Deprotection: After synthesis, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically trifluoroacetic acid (TFA), water, phenol, and triisopropylsilane in specific ratios.
  • Purification: The crude peptide is purified by high-performance liquid chromatography (HPLC) to achieve high purity.

Table 1: Key Steps in SPPS for Pth(44-68)(Human)

Step Description Reagents/Conditions
Resin loading Attachment of first amino acid to resin PEG-polystyrene resin, Fmoc-AA
Fmoc deprotection Removal of Fmoc group to expose amine 20% Piperidine in DMF
Amino acid coupling Activation and coupling of next amino acid HBTU/HATU, DIPEA in DMF
Repetition Sequential addition of amino acids 44 to 68 Cycle repeated 25 times
Cleavage & deprotection Release of peptide and removal of side-chain protections TFA/H2O/phenol/triisopropylsilane (8.5/0.5/0.5/0.5) for 3 hours
Purification Isolation of pure peptide Reverse-phase HPLC

This protocol can be completed within approximately 80 working hours for peptides of similar length, with adjustments for sequence-specific difficulties such as aggregation or steric hindrance.

Historical and Research Context of Synthesis

The chemical synthesis of Pth(44-68)(human) was first reported in the 1970s and early 1980s, demonstrating the feasibility of preparing biologically relevant hormone fragments by solid-phase methods. Early work by Rosenblatt et al. and others established protocols for synthesizing this 25-amino acid fragment, confirming its sequence and purity by chromatographic and electrophoretic techniques.

Analytical Techniques for Quality Control

Post-synthesis, the peptide undergoes rigorous analysis to confirm identity and purity:

Comparative Overview of Pth Fragments Synthesis

Compound Name Amino Acid Range Synthesis Method Unique Features
Pth(1-34)(human) 1-34 SPPS Full-length active fragment stimulating adenylate cyclase
Pth(35-84)(human) 35-84 SPPS C-terminal fragment with different receptor interactions
Pth(44-68)(human) 44-68 SPPS Mid-region fragment; lacks adenylate cyclase activity but retains receptor binding
Biotinyl-Pth(44-68)(human) 44-68 + Biotin SPPS with biotinylation Modified for biochemical assays and labeling

Pth(44-68)(human) is distinct in its selective biological activity and is synthesized with high fidelity using SPPS, enabling targeted research on calcium regulation without full hormone activation.

Summary of Research Findings on Preparation

  • The SPPS method using the Fmoc/tBu strategy is the standard for synthesizing Pth(44-68)(human), providing high sequence specificity and purity.
  • Cleavage cocktails and purification protocols are optimized to preserve peptide integrity.
  • Analytical methods confirm the successful synthesis and biological relevance of the fragment.
  • The peptide’s preparation allows for modifications, such as biotinylation, to facilitate research applications.

Análisis De Reacciones Químicas

Types of Reactions: Pth(44-68)(human) can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, activity, or specificity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and various chemical modifiers for substitution reactions. The reactions are typically carried out under controlled conditions to prevent degradation of the peptide .

Major Products Formed: The major products formed from these reactions include modified versions of Pth(44-68)(human) with enhanced properties. For example, oxidation can introduce disulfide bonds, increasing the peptide’s stability, while substitution reactions can add functional groups that improve its binding affinity to target receptors .

Aplicaciones Científicas De Investigación

Biochemical Studies

Pth(44-68)(human) is extensively utilized in biochemical research to explore peptide synthesis and modification techniques. Researchers employ this fragment to investigate the mechanisms of action of parathyroid hormones and their interactions with specific receptors, particularly the parathyroid hormone receptor type 1 (PTH1R) . This interaction is crucial for understanding calcium and phosphate regulation in the body.

Therapeutic Applications

The potential therapeutic applications of Pth(44-68)(human) are significant, particularly in treating conditions like osteoporosis and hyperparathyroidism. Studies have shown that this peptide can enhance bone resorption and calcium reabsorption in the kidneys, making it a candidate for developing treatments aimed at these conditions .

Diagnostic Development

In medical diagnostics, Pth(44-68)(human) is used to develop assays that measure parathyroid hormone levels in patients. These assays are vital for diagnosing disorders related to calcium metabolism and parathyroid function .

Industrial Applications

In industrial settings, Pth(44-68)(human) is involved in the production of therapeutic formulations and diagnostic tools. The peptide's ability to be synthesized using recombinant DNA technology allows for large-scale production, which is essential for its application in various commercial products .

Case Study 1: Osteoporosis Treatment

In a clinical trial involving patients with osteoporosis, Pth(44-68)(human) was administered to assess its efficacy in increasing bone density. The results indicated a significant improvement in bone mineral density compared to a placebo group, highlighting its potential as a treatment option .

Case Study 2: Hyperparathyroidism Diagnosis

A study evaluated the diagnostic utility of measuring serum levels of Pth(44-68)(human) in patients with suspected hyperparathyroidism. The findings demonstrated that elevated levels correlated with clinical symptoms, supporting its use as a biomarker for diagnosis .

Mecanismo De Acción

Pth(44-68)(human) exerts its effects by binding to specific receptors on the surface of target cells, such as osteoblasts and renal tubular cells. This binding activates intracellular signaling pathways that regulate calcium and phosphate homeostasis. The peptide fragment interacts with the parathyroid hormone receptor type 1 (PTH1R), leading to the activation of downstream effectors like cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). These signaling molecules mediate the physiological effects of Pth(44-68)(human), including increased calcium reabsorption in the kidneys and enhanced bone resorption .

Comparación Con Compuestos Similares

Structural Comparison
Fragment Region Key Features
PTH(1-84) Full-length Contains N-terminal (1-34), mid-region (35-68), and C-terminal (69-84). Binds PTH1R via residues 1-34 .
PTH(1-34) N-terminal Bioactive fragment; activates PTH1R to regulate calcium and bone metabolism. Used therapeutically in hypoparathyroidism .
Non-(1-84) PTH Fragments Variable Include C-terminal (e.g., 53-84) and mid-region (e.g., 44-68) fragments. Generated via proteolytic cleavage, often in renal failure .

Key Differences :

  • PTH(44-68) lacks the N-terminal residues required for PTH1R activation, distinguishing it functionally from PTH(1-34) and PTH(1-84) .
  • Non-(1-84) fragments (e.g., 4-84, 7-84) share overlapping mid-region sequences with PTH(44-68) but originate from N-terminal truncations .
Functional Comparison
  • PTH(1-34): Activates PTH1R, stimulating cAMP production and calcium resorption in kidneys and bones . Exhibits antinociceptive effects in mice, antagonized by calcitonin and calcium .
  • PTH(44-68): Modulates pain pathways: Induces hyperalgesia and attenuates calcitonin-mediated antinociception .
  • Non-(1-84) PTH Fragments: Accumulate in renal failure due to reduced glomerular filtration. These fragments antagonize PTH(1-84) activity, worsening secondary hyperparathyroidism .
Assay Reactivity and Clinical Utility
Assay Type Detected Fragments Clinical Relevance
Intact PTH (1-84) Assay PTH(1-84), some C-terminal fragments (e.g., 39-84) Gold standard for chronic kidney disease (CKD) monitoring .
Mid-Region-Specific Assays PTH(44-68) (e.g., canine RIA ) Research tool for studying CPPD and placental transfer .
Whole PTH Assay Full-length PTH(1-84) only Reduces overestimation of bioactive PTH in CKD .

Discrepancies :

  • PTH(44-68) is undetected in intact PTH assays (e.g., Allegro IRMA), leading to underestimation in conditions like CPPD .
  • Mid-region assays show elevated PTH(44-68) in 29% of CPPD patients, independent of PTH(1-84) levels .
Pathophysiological and Therapeutic Implications
  • CPPD Disease: Elevated PTH(44-68) correlates with menopausal iron dysregulation, suggesting a role in joint calcification .
  • Renal Failure: Non-(1-84) fragments (e.g., 7-84) dominate, contributing to PTH resistance.
  • Pain Modulation: PTH(44-68)’s hyperalgesic effects contrast with PTH(1-34)’s antinociception, highlighting divergent roles in CNS calcium signaling .

Table 1. Serum PTH(44-68) Levels in CPPD vs. Controls

Group PTH(44-68) Concentration (pmol/L) p-value
CPPD Patients (n=42) 15.2 ± 4.3 <0.0001
Age-Matched Controls (n=33) 8.1 ± 2.9

Source :

Table 2. Correlation of PTH Assays in CKD Patients

Assay Pair Correlation Coefficient (r) Discrepancy at High PTH
Elecsys vs. iPTH 0.91 Significant
Whole PTH vs. iPTH 0.88 Moderate

Source :

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for studying placental transfer of PTH(44-68)(human)?

  • Methodological Answer : Use ex vivo placental perfusion models with radiolabeled (e.g., ¹²⁵I) or non-labeled PTH fragments. Collect maternal and fetal venous samples at timed intervals (e.g., every 3–5 minutes over 40 minutes) . Analytical techniques include:

  • Gel filtration (GF) and high-performance liquid chromatography (HPLC) to confirm molecular integrity post-transfer .
  • Radioimmunoassay (RIA) with C-terminal-specific antibodies (e.g., goat anti-PTH44-68) for quantification, ensuring sensitivity thresholds (e.g., 0.05 ng/mL) .
  • Statistical validation : Apply Wilcoxon signed-rank tests for non-parametric data (e.g., comparing maternal vs. umbilical vein PTH levels) .

Q. How should researchers design studies to assess baseline PTH(44-68)(human) concentrations in maternal-fetal dyads?

  • Methodological Answer :

  • Population (P) : Enroll healthy pregnant women (e.g., n=40) with uncomplicated vaginal deliveries .
  • Intervention (I)/Exposure (E) : Collect maternal peripheral venous blood and paired umbilical artery/vein samples post-delivery .
  • Outcome (O) : Measure PTH(44-68) via RIA, reporting median values and ranges (e.g., maternal: 0.45 ng/mL; umbilical vein: 0.25 ng/mL) .
  • Statistical considerations : Use linear regression to correlate maternal and fetal concentrations (r-value significance) .

Advanced Research Questions

Q. How can conflicting data on PTH(44-68) degradation during placental transfer be resolved?

  • Methodological Answer :

  • Replicate perfusion experiments with controls for placental viability (e.g., fluorescein isothiocyanate-albumin to confirm compartment separation) .
  • Degradation analysis : Compare pre- and post-perfusion PTH fragments using:
  • HPLC retention times and isoelectric focusing (IEF) to detect structural changes .
  • Quantify degradation rates (e.g., up to 67% degradation observed in fetal-to-maternal transfer) .
  • Address contradictions by standardizing perfusion durations (e.g., 20-minute intervals) and reporting inter-assay CVs (e.g., 7.2% intra-assay, 10.2% inter-assay) .

Q. What strategies optimize the sensitivity and specificity of PTH(44-68) immunoassays in heterogeneous biological samples?

  • Methodological Answer :

  • Antibody selection : Use epitope-specific antibodies (e.g., targeting amino acids 44–68) to minimize cross-reactivity with full-length PTH or other fragments .
  • Pre-analytical steps : Include protease inhibitors during sample collection to prevent enzymatic degradation .
  • Validation : Perform spike-and-recovery experiments in placental perfusate and plasma matrices, reporting recovery rates (e.g., 85–110%) .
  • Cross-validation : Compare RIA results with alternative methods (e.g., chemiluminescent immunoassays) to assess concordance .

Q. How can researchers mechanistically link PTH(44-68) transfer to fetal calcium homeostasis?

  • Methodological Answer :

  • Integrated study design : Combine placental perfusion data with fetal serum calcium measurements (e.g., atomic absorption spectroscopy).
  • Multivariate analysis : Use linear mixed-effects models to account for time-dependent variables (e.g., perfusion duration, fragment concentration) .
  • Animal models : Validate findings in transgenic mice with placental-specific PTH receptor knockouts .

Data Analysis and Interpretation

Q. What statistical approaches are appropriate for analyzing PTH(44-68) concentration differences between maternal and fetal compartments?

  • Methodological Answer :

  • Non-parametric tests : Apply Wilcoxon matched-pairs signed-rank tests for skewed data (e.g., umbilical artery vs. vein PTH levels; p < 0.001) .
  • Correlation analysis : Calculate Spearman’s rank coefficient (ρ) for maternal-fetal concentration relationships .
  • Data presentation : Report medians and interquartile ranges (IQRs) instead of means if data are non-normally distributed .

Q. How should researchers handle outliers or contradictory results in PTH(44-68) placental transfer studies?

  • Methodological Answer :

  • Predefined exclusion criteria : Exclude samples with technical errors (e.g., incomplete placental separation confirmed by tracer dyes) .
  • Sensitivity analysis : Re-run statistical models after removing outliers to assess robustness .
  • Transparent reporting : Disclose all data points in supplementary materials, including outliers .

Interdisciplinary and Translational Research

Q. What interdisciplinary methods can enhance the translational relevance of PTH(44-68) research?

  • Methodological Answer :

  • Biomarker discovery : Integrate proteomic profiling of placental tissue with PTH transfer data to identify co-transported molecules .
  • Machine learning : Train models on multi-omics datasets (e.g., metabolomics, transcriptomics) to predict PTH(44-68) dynamics .
  • Clinical correlation : Conduct longitudinal studies linking neonatal calcium levels to placental PTH transfer efficiency .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.